REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7](O)[CH:6]=[CH:5]2.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(=O)C.[Na+]>C(O)C.C1(C)C(C)=CC=CC=1>[C:14]1([NH:13][C:7]2[CH:6]=[CH:5][C:4]3[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=3)[CH:8]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC(=CC2=CC1)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
reached 190° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
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Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5° C.
|
Type
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FILTRATION
|
Details
|
the resulting slurry was filtered
|
Type
|
WASH
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Details
|
The solids were washed with cold ethanol (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a gray solid, 19.3 g, 88% yield, m.p. 126.2-128.3° C
|
Type
|
CUSTOM
|
Details
|
Two successive recrystalizations from heptane-ethyl acetate (19:1)
|
Type
|
CUSTOM
|
Details
|
gave a sample for analysis, m.p. 131-133° C
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC2=CC=C(C=C2C=C1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |